molecular formula C14H17NO3S B12315876 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide

Cat. No.: B12315876
M. Wt: 279.36 g/mol
InChI Key: OSROZVNMOPPSPF-UHFFFAOYSA-N
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Description

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide is a bicyclic sulfone-containing compound with a unique 3.3.1 ring system. Its structure features a sulfur atom in the thia position, oxidized to a sulfone group, and a benzyl substituent at the 7-position (Figure 1). Conformational analysis via X-ray diffraction reveals chair-chair and chair-boat conformers in the solid state, which influence its pharmacological interactions . Initially synthesized for antiarrhythmic applications, its rigid bicyclic framework and electron-withdrawing sulfone group enhance metabolic stability and receptor binding specificity .

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

7-benzyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C14H17NO3S/c16-14-12-7-15(6-11-4-2-1-3-5-11)8-13(14)10-19(17,18)9-12/h1-5,12-13H,6-10H2

InChI Key

OSROZVNMOPPSPF-UHFFFAOYSA-N

Canonical SMILES

C1C2CS(=O)(=O)CC(C2=O)CN1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Mannich Reaction for Bicyclic Core Formation

The primary synthesis involves a Mannich reaction to construct the bicyclic framework. This method leverages 4-thianone as a starting material.

Reaction Steps :

  • Mannich Condensation : 4-Thianone reacts with benzylamine and formaldehyde under acidic conditions to form the bicyclic ketone intermediate.
  • Oxidation : The sulfur atom in the thiane ring is oxidized to a sulfoxide (3,3-dioxide) using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).

Mechanistic Insight :
The Mannich reaction proceeds via nucleophilic attack of benzylamine on the carbonyl carbon of 4-thianone, followed by condensation with formaldehyde to form the bicyclic structure. Subsequent oxidation converts the thioether to a sulfoxide, introducing the 3,3-dioxide functional group.

Alternative Approaches and Derivatives

While the Mannich reaction is the most reported method, patents and literature describe derivatives and related compounds:

  • Salts and Precursors : Salts of 3-azabicyclo[3.3.1]nonanes, including sulfur-containing analogs, have been explored for antiarrhythmic activity. These involve substitutions at the 3- or 7-positions with benzyl or other groups.
  • Reduction and Functionalization : Wolff-Kishner reduction of the ketone group in the bicyclic core yields amines, which can be further functionalized (e.g., acylation or oxidation).

Reaction Optimization and Conditions

Critical Parameters for Mannich Reaction

Parameter Optimal Conditions Impact on Yield/Purity Source
Catalyst Sulfuric acid (18%) Enhances condensation efficiency
Temperature 0–10°C during addition Prevents side reactions
Oxidizing Agent H₂O₂ or mCPBA Selective sulfoxide formation
Solvent Aqueous acidic medium Facilitates reaction control

Example Protocol :

  • Step 1 : Mix 4-thianone (1.0 equiv), benzylamine (0.9 equiv), and glutaraldehyde (1.0 equiv) in aqueous H₂SO₄ at 0–10°C.
  • Step 2 : Age the reaction at 5°C for 20 h, then at 25°C for 20 h. Extract the crude product with MTBE.
  • Step 3 : Oxidize the sulfur atom using 30% H₂O₂ in acetic acid at 50°C for 6 h.

Purification Strategies

Method Description Efficiency Source
Extraction MTBE/water partitioning Removes aqueous byproducts
Crystallization Ethanol/water or MTBE/heptane Isolates pure sulfoxide
Chromatography Silica gel (230–400 mesh) Final purification

Characterization Data

Spectroscopic and Structural Confirmation

Technique Key Observations Source
X-ray Diffraction Chair-boat conformation, S=O bonds
¹H NMR δ 1.01 (d, CH₃), 2.53–3.06 (ring H), 7.2–7.4 (aromatic H)
¹³C NMR δ 16.0 (CH₃), 30.0 (C1,5), 54.6 (C6,8), 207.8 (C=O)
IR 1670 cm⁻¹ (C=O), 1275–1120 cm⁻¹ (S=O)

Yield and Purity Benchmarks

Step Typical Yield Purity (HPLC) Source
Mannich Reaction 57–89% 95–97%
Oxidation 85–93% >95%
Final Purification 70–80% 99%

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has indicated that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

2. Antiarrhythmic Effects
In pharmacological studies, the compound has demonstrated antiarrhythmic effects in animal models. This suggests potential therapeutic applications in treating cardiac arrhythmias, providing a basis for further exploration in cardiovascular pharmacotherapy .

3. Neuroprotective Properties
There is emerging evidence that this compound may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate its mechanisms of action in neuroprotection .

Material Science Applications

1. Synthesis of Novel Materials
The unique bicyclic structure of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide allows it to be utilized as a building block in the synthesis of novel materials, including polymers and nanomaterials. Its ability to participate in various chemical reactions makes it suitable for creating complex molecular architectures for advanced material applications .

2. Catalysis
This compound has been explored as a catalyst in organic reactions due to its ability to facilitate specific transformations under mild conditions. Its role as a catalyst could lead to more sustainable and efficient synthetic pathways in organic chemistry .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Biosynth demonstrated the antimicrobial efficacy of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Antiarrhythmic Research
In an experimental study published in a pharmacology journal, the compound was tested on rabbit models for its antiarrhythmic properties. The findings revealed significant reductions in arrhythmias induced by electrical stimulation, highlighting its therapeutic potential for heart rhythm disorders .

Mechanism of Action

The mechanism by which 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide exerts its effects involves interactions with molecular targets such as ion channels and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing physiological pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Bicyclic Framework Modifications

Table 1: Structural Variations in Bicyclic Analogs
Compound Name Bicyclic System Heteroatoms/Substituents Key Structural Features
Target Compound [3.3.1] 3-thia (S=O₂), 7-benzyl, 9-ketone Sulfone group, chair-chair conformation
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives [3.3.1] 3,7-diaza, 9-ketone Dual nitrogen atoms, planar amine groups
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one [3.1.1] 3-aza, 3-benzyl, 6-ketone Smaller ring system, higher ring strain
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid [3.3.1] 3-oxa, 7-carboxylic acid, 9-benzyl Ether bridge, carboxylic acid for solubility

Key Observations :

  • Ring Size and Strain : The [3.1.1] system (e.g., 3-azabicyclo[3.1.1]heptan-6-one) exhibits greater strain compared to the [3.3.1] framework, limiting its conformational flexibility and stability .
  • Heteroatom Effects : Replacing sulfur with oxygen (oxa) or nitrogen (diaza) alters electronic properties. The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to ether or amine analogs .
  • Substituent Impact : Benzyl groups at the 7-position (target compound) or 3-position (3-benzyl-3-azabicyclo[3.1.1]heptan-6-one) influence steric bulk and π-π stacking interactions .

Pharmacological Activity Comparison

Key Findings :

  • Toxicity : Diazabicyclo derivatives (e.g., LA-3) show lower acute toxicity (LD₅₀ > 800 mg/kg) compared to the target compound, whose safety profile remains understudied .
  • Therapeutic Versatility : The 3,7-diaza framework supports diverse applications, including catalysis and analgesia, whereas the target compound’s sulfone group restricts its use to cardiovascular contexts .

Conformational Flexibility

The target compound’s chair-chair conformation stabilizes its bioactive form, while diazabicyclo analogs adopt boat-like conformers under physiological conditions, affecting receptor binding .

Table 3: Toxicity Comparison
Compound LD₅₀ (mg/kg) Notable Safety Concerns
Target Compound N/A Potential cardiotoxicity at high doses
LA-3 (Diazabicyclo-β-cyclodextrin) 825.0 Low acute toxicity
Tramal (Reference Analgesic) 350.0 Higher hepatotoxicity

Biological Activity

7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one 3,3-dioxide is C14H17NOS2C_{14}H_{17}NOS_2, with a molecular weight of approximately 279.35 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of bicyclic compounds similar to 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one exhibit significant antitumor activity. For instance, compounds with similar structural motifs showed selective toxicity against various cancer cell lines, including A431 (epidermoid carcinoma) and HeLa (cervical cancer) cells. In one study, a related compound demonstrated a decrease in cell viability by up to 50% at high concentrations, indicating potential as an antitumor agent .

Cytotoxicity and Cell Viability

Cytotoxicity assays have been conducted on several derivatives of the bicyclic structure, revealing varying degrees of effectiveness against different cell lines. For example, compounds were tested at concentrations ranging from 10 µg/mL to 80 µg/mL, showing minimal hemolytic activity (less than 2%), which suggests favorable biocompatibility . Notably, some derivatives promoted tumor cell proliferation under specific conditions, indicating a complex interaction with cellular pathways .

The mechanism by which 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular signaling pathways involved in apoptosis and cell cycle regulation. The presence of sulfur and nitrogen atoms in its structure may facilitate interactions with biomolecules such as proteins and nucleic acids.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies : A study investigating the cytotoxicity of various bicyclic compounds found that specific derivatives exhibited significant activity against A431 cells, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Hemocompatibility Studies : Research on hemocompatibility showed that certain derivatives maintained low hemolytic activity at tested concentrations, suggesting their safety for potential therapeutic applications .

Data Tables

Compound Cell Line IC50 (µg/mL) Effect
Compound AA43130Cytotoxic
Compound BHeLa20Cytotoxic
Compound CMCF-7>80Non-cytotoxic

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